molecular formula C8H6Cl3N3O2S B8666458 5-Chloro-2-Dichloromethyl-6-Sulfamyl-1H-Benzimidazole CAS No. 89725-19-9

5-Chloro-2-Dichloromethyl-6-Sulfamyl-1H-Benzimidazole

Cat. No. B8666458
M. Wt: 314.6 g/mol
InChI Key: OWZRRENIHGAVAP-UHFFFAOYSA-N
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Patent
US04420487

Procedure details

To 11.8 g of 2-amino-4-chloro-5-sulfamyl aniline in 50 ml of 4 N hydrochloric acid was added 20.5 g of dichloroacetic acid and the suspension refluxed for 6 hours. Concentration in vacuo provided a dark viscous oil which was suspended in 150 ml of water and crystallized through vigorous scratching. The dark brown solid was then dissolved in methanol, the solution brought to a boil, and charcoal added. After boiling for five minutes, the suspension was filtered through filter paper, cooled and then filtered through Celite. Concentration in vacuo gave a viscous oil which upon setting at ambient temperature for 48 hours crystallized. Tritration with acetonitrile provided 4.5 g of beige crystals, m.p. 225°-227°.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([S:10](=[O:13])(=[O:12])[NH2:11])=[CH:5][C:3]=1[NH2:4].[Cl:14][CH:15]([Cl:19])[C:16](O)=O>Cl.O>[Cl:9][C:7]1[C:6]([S:10](=[O:12])(=[O:13])[NH2:11])=[CH:5][C:3]2[NH:4][C:16]([CH:15]([Cl:19])[Cl:14])=[N:1][C:2]=2[CH:8]=1

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
Name
Quantity
20.5 g
Type
reactant
Smiles
ClC(C(=O)O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension refluxed for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
provided a dark viscous oil which
CUSTOM
Type
CUSTOM
Details
crystallized
DISSOLUTION
Type
DISSOLUTION
Details
The dark brown solid was then dissolved in methanol
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave a viscous oil which
WAIT
Type
WAIT
Details
upon setting at ambient temperature for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC2=C(NC(=N2)C(Cl)Cl)C=C1S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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